Alfadolone

Übersicht

Beschreibung

Es ist eine der Komponenten der Anästhetikum-Mischung Althesin, zusammen mit Alfaxalon . Alfadolon wird wegen seiner anästhetischen Eigenschaften verwendet und wurde auf seine Wirkungen auf das zentrale Nervensystem untersucht.

Herstellungsmethoden

Die Herstellung von Alfadolon umfasst synthetische Wege, die die Verwendung von neuroaktiven Steroidanästhetika umfassen. Die Verfahren zur Herstellung von Alfadolon und seiner Acetatform wurden für die industrielle Produktion hochskaliert, um die Einhaltung der Guten Herstellungspraxis (GMP) zu gewährleisten . Spezifische Details zu den Reaktionsbedingungen und synthetischen Wegen sind urheberrechtlich geschützt und beinhalten oft komplexe organische Synthesetechniken.

Vorbereitungsmethoden

The preparation of alfadolone involves synthetic routes that include the use of neuroactive steroid anaesthetic agents. The methods for preparing this compound and its acetate form have been scaled up for industrial production, ensuring Good Manufacturing Practice (GMP) compliance . Specific details on the reaction conditions and synthetic routes are proprietary and often involve complex organic synthesis techniques.

Analyse Chemischer Reaktionen

Alfadolon durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

Alfadolone has been studied for its analgesic effects, particularly in reducing morphine tolerance and enhancing pain relief. Research indicates that this compound can significantly decrease pain scores while concurrently reducing the need for morphine in clinical settings.

Case Study: Pilot Study on Analgesic Effects

A pilot study demonstrated that orally administered this compound resulted in statistically significant reductions in morphine use alongside notable decreases in pain scores among participants . This suggests that this compound may serve as an effective adjunct in pain management protocols.

Anesthetic Use

This compound is also utilized as an anesthetic agent. Its ability to modulate GABA_A receptors contributes to its effectiveness in inducing anesthesia with minimal side effects.

Comparison with Other Anesthetics

This compound is often compared with other neuroactive steroids such as alfaxalone and pregnanolone. In clinical trials, this compound has shown comparable or superior outcomes regarding cognitive recovery post-anesthesia compared to traditional anesthetics like propofol and sevoflurane .

| Anesthetic Agent | Cognitive Recovery | Pain Management |

|---|---|---|

| This compound | Higher cognition scores | Significant reduction in morphine use |

| Propofol | Moderate | Standard pain relief |

| Sevoflurane | Moderate | Standard pain relief |

Neuroprotective Effects

This compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroprotection and cognitive function. This property is particularly significant in surgical settings where postoperative cognitive dysfunction is a concern .

Interaction with GABA Receptors

This compound acts as a positive modulator at GABA_A receptors, facilitating fast synaptic inhibition which is essential for its anesthetic and analgesic properties. The compound enhances chloride ion conductance, leading to increased inhibitory neurotransmission.

Dosage Effects

Research on dosage effects indicates that lower doses of this compound can achieve effective sedation without excessive side effects, while higher doses do not confer additional benefits. This dose-dependency is critical for optimizing therapeutic applications.

Clinical Insights and Future Directions

The clinical application of this compound has shown promising results, especially in veterinary medicine where it is used for inducing anesthesia in various animal species . Future research should focus on long-term outcomes associated with this compound use, particularly concerning neurotoxicity and cognitive function across different age groups.

Regulatory Considerations

As this compound continues to show potential in both human and veterinary medicine, regulatory bodies may need to establish guidelines for its use to ensure safety and efficacy across diverse patient populations.

Wirkmechanismus

The mechanism of action of alfadolone involves its function as a positive allosteric modulator on GABA A receptors. At high concentrations, it acts as a direct agonist of the GABA A receptor . This modulation enhances the inhibitory effects of GABA, leading to sedation and anesthesia. This compound is cleared quickly by the liver, which prevents accumulation in the body and reduces the risk of overdose .

Vergleich Mit ähnlichen Verbindungen

Alfadolon wird oft mit anderen neuroaktiven Steroiden und Allgemeinanästhetika wie Alfaxalon, Ganaxolon, Hydroxydione, Minaxolon, Pregnanolon und Renanolon verglichen . Unter diesen ist Alfaxalon der primäre Anästhetikum in der Althesin-Mischung, während Alfadolon die Löslichkeit der Mischung erhöht . Zu den einzigartigen Eigenschaften von Alfadolon gehört seine Fähigkeit, die Löslichkeit von Anästhetikum-Mischungen zu verbessern und seine deutliche Trennung von anästhetischen und antinozizeptiven Wirkungen.

Ähnliche Verbindungen

- Alfaxalon

- Ganaxolon

- Hydroxydione

- Minaxolon

- Pregnanolon

- Renanolon

Die einzigartige Kombination von Eigenschaften von Alfadolon macht es zu einer wertvollen Verbindung sowohl im klinischen als auch im Forschungsumfeld.

Biologische Aktivität

Alfadolone, a neuroactive steroid, has garnered attention for its diverse biological activities, particularly in the context of analgesia and anesthesia. This article consolidates research findings on the compound's effects, mechanisms of action, and potential applications in clinical settings.

Overview of this compound

This compound (also known as this compound acetate) is a synthetic neuroactive steroid derived from progesterone. It is primarily recognized for its anesthetic properties and its ability to modulate GABA receptor activity, leading to sedative and analgesic effects. The compound is often compared to alfaxalone, another neuroactive steroid, but exhibits distinct pharmacological profiles.

This compound's primary mechanism involves the modulation of GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. By enhancing the activity of these receptors, this compound can induce sedation and provide analgesia. Research indicates that this compound can prevent the development of morphine tolerance in animal models, suggesting its potential as an adjunct therapy in pain management .

Analgesic Properties

Studies have demonstrated that this compound effectively induces antinociception in various animal models. For instance, a study involving rats showed that this compound coadministered with morphine significantly improved pain relief without causing sedation . The efficacy of this compound in preventing morphine tolerance highlights its potential role in managing chronic pain conditions.

Anesthetic Applications

This compound has been evaluated as an anesthetic agent across different species. In veterinary medicine, it has been used successfully for total intravenous anesthesia (TIVA) in cats and dogs. A clinical study reported that this compound provided smooth induction and rapid recovery from anesthesia, making it preferable for short procedures . The pharmacokinetics of this compound indicate a favorable profile with minimal adverse effects on cardiovascular parameters during anesthesia.

Comparative Analysis with Other Agents

The following table summarizes key findings comparing this compound with other anesthetic agents:

| Parameter | This compound | Alfaxalone | Propofol |

|---|---|---|---|

| Induction Time | 35-40 seconds | Rapid | Rapid |

| Recovery Time | 30-45 minutes | 30-60 minutes | 20-30 minutes |

| Cardiovascular Stability | High | Moderate | Variable |

| Analgesic Properties | Yes | Limited | Yes |

Case Studies and Clinical Findings

- Veterinary Anesthesia : A study involving 34 cats undergoing neutering procedures demonstrated that this compound provided effective anesthesia with a median time to first spontaneous movement exceeding 30 minutes post-surgery . This highlights its utility in clinical settings where prolonged sedation may be beneficial.

- Pain Management : In a controlled experiment on morphine-tolerant rats, the administration of this compound resulted in significantly improved tail flick latency responses compared to control groups receiving only morphine . This suggests that this compound may enhance analgesic effects while mitigating tolerance development.

- Neurophysiological Research : this compound's ability to modulate brain activity has been explored in electrophysiological studies on turtles. It was found to have no long-term impact on action potentials while enhancing GABA receptor currents, indicating its potential for use in neurophysiological research without altering baseline neuronal function .

Eigenschaften

IUPAC Name |

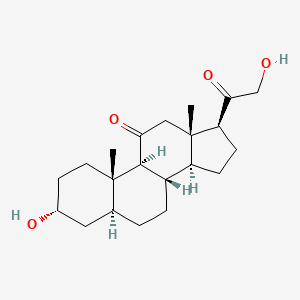

(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12-,13+,14-,15-,16+,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYBFXIUISNTQG-VKMGZQQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016382 | |

| Record name | Alfadalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14107-37-0 | |

| Record name | Alphadolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14107-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfadolone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014107370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alfadalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alfadolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFADOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE1C96974E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.